![molecular formula C20H21N3O4 B2530783 prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 683778-94-1](/img/structure/B2530783.png)
prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrido[2,3-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities. This particular derivative features a prop-2-enyl group, a 4-ethylphenyl moiety, and a carboxylate ester function, suggesting potential for biological activity.
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidine derivatives has been reported in the literature. For instance, ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydro pyrido[2,3-d]pyrimidine-6-carboxylate derivatives were synthesized through nucleophilic substitution reactions involving amidines, 4-haloanilines, and malonic acid . Another related compound, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was synthesized via a Biginelli three-component cyclocondensation reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by a fused pyrimidine and pyridine ring system. The presence of substituents such as alkyl, aryl, and ester groups can significantly influence the chemical and biological properties of these molecules. The structural characterization of these compounds is typically confirmed using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis . The reactivity of these compounds can be further explored through reactions with different reagents, potentially leading to a wide array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activities of these compounds, such as antibacterial, antifungal, antitumor, antioxidant, and radioprotective activities, have been evaluated in various studies . For example, compound 4, a related pyrimidine derivative, exhibited in vitro antioxidant activity and in vivo radioprotection in a Drosophila melanogaster model system .
Scientific Research Applications
Synthesis and Biological Activities
Antibacterial, Antifungal, and Antitumor Applications : Pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit antibacterial, antifungal, and antitumor activities. These activities were confirmed through various analyses, highlighting the potential of these compounds in medical and pharmaceutical research (Shanmugasundaram et al., 2011).
Nonlinear Optical (NLO) Properties : Studies on pyrimidine derivatives have also explored their electronic, linear, and nonlinear optical properties. These findings suggest significant potential in the fields of medicine and nonlinear optics, underlining the importance of pyrimidine rings in nature and their promising applications (Hussain et al., 2020).
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been developed as potential anticancer and anti-5-lipoxygenase agents, indicating the utility of pyrimidine derivatives in designing new therapeutic agents (Rahmouni et al., 2016).
Molecular Studies and Chemical Analysis
Molecular Docking and Biological Activities : Extensive molecular studies, including conformational analysis, spectroscopic insights, and molecular docking, have been conducted on pyrimidine derivatives to evaluate their biological activities. These studies provide valuable information on the structural requirements and potential biological targets for these compounds (Mary et al., 2021).
Antimicrobial Activity and Chemical Synthesis : The synthesis of new pyrimidine derivatives has led to the discovery of compounds with antimicrobial activity. These findings are crucial for the development of new antimicrobial agents, especially in the face of growing antibiotic resistance (Ghashang et al., 2013).
Mechanism of Action
The mechanism of action of pyrimidine derivatives is often related to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
properties
IUPAC Name |
prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-10-27-19(25)14-11(3)21-17-16(18(24)23-20(26)22-17)15(14)13-8-6-12(5-2)7-9-13/h4,6-9,15H,1,5,10H2,2-3H3,(H3,21,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJPSNHHMNRQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)
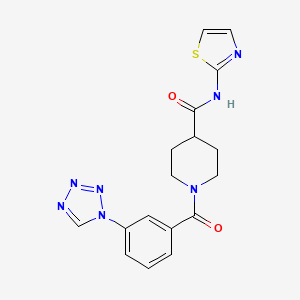
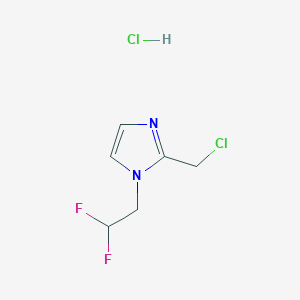
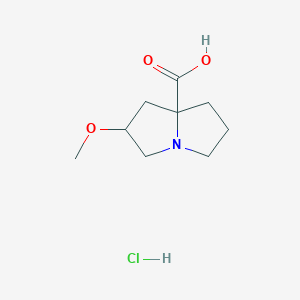
![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

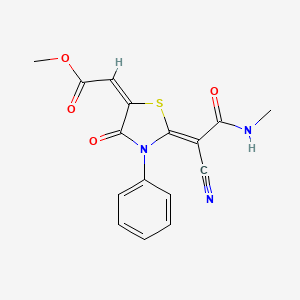
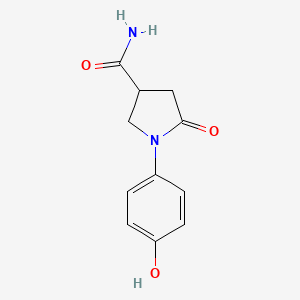
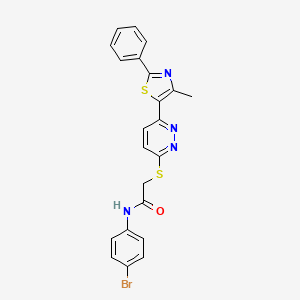

![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)
![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)